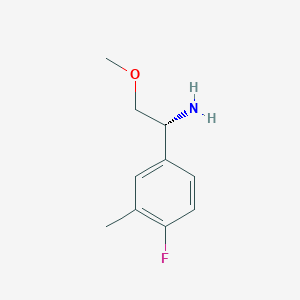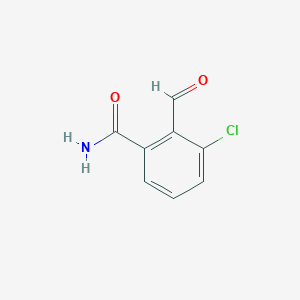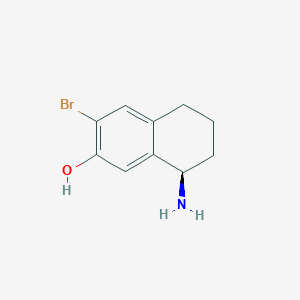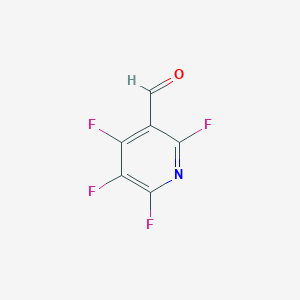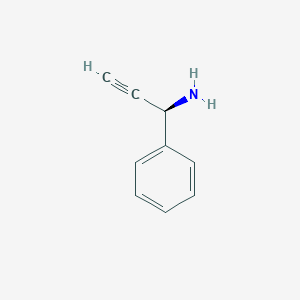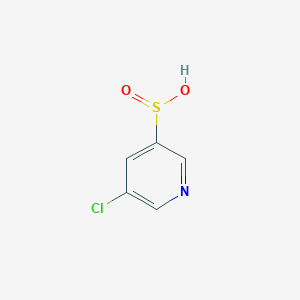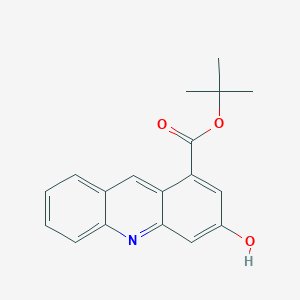
tert-Butyl 3-hydroxyacridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-hydroxyacridine-1-carboxylate is an organic compound with the molecular formula C18H17NO3 and a molecular weight of 295.33 g/mol . This compound is a derivative of acridine, a heterocyclic aromatic organic compound, and is used in various scientific research applications.
准备方法
The synthesis of tert-Butyl 3-hydroxyacridine-1-carboxylate involves multiple steps. One common method includes the reaction of acridine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
化学反应分析
tert-Butyl 3-hydroxyacridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane, and reaction temperatures ranging from -20°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl 3-hydroxyacridine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of biological systems and can act as a probe for investigating enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-Butyl 3-hydroxyacridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can lead to the modulation of various biochemical pathways, affecting cellular processes and functions .
相似化合物的比较
tert-Butyl 3-hydroxyacridine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-hydroxyazetidine-1-carboxylate: This compound has a similar structure but with an azetidine ring instead of an acridine ring.
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate: This compound features a pyrrolidine ring and is used in similar research applications.
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound contains a piperidine ring and is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its acridine core, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C18H17NO3 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC 名称 |
tert-butyl 3-hydroxyacridine-1-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-18(2,3)22-17(21)14-9-12(20)10-16-13(14)8-11-6-4-5-7-15(11)19-16/h4-10,20H,1-3H3 |
InChI 键 |
VITWXGNVAUZGEG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=CC(=CC2=NC3=CC=CC=C3C=C12)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


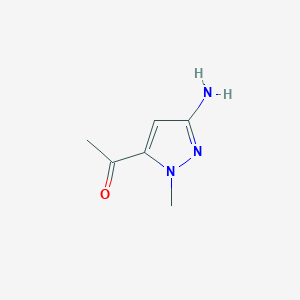
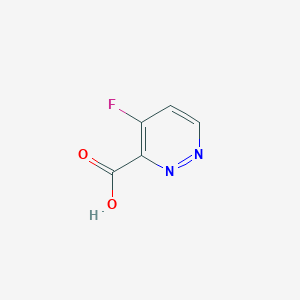
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
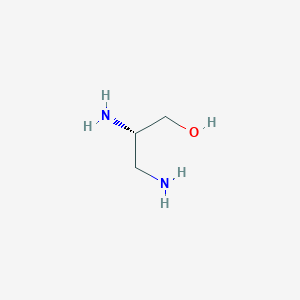
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)


